molecular formula C13H15BrN4O B2767360 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide CAS No. 1394695-92-1

2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide

Cat. No. B2767360
M. Wt: 323.194
InChI Key: XFDXWMXSQXYDII-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism Of Action

The mechanism of action of 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide involves the inhibition of certain enzymes such as PKC and JAK2. PKC is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. JAK2 is a tyrosine kinase that is involved in the signaling of cytokines such as interleukins and interferons. By inhibiting these enzymes, this compound can interfere with the signaling pathways that are involved in various cellular processes.

Biochemical And Physiological Effects

2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of certain cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to have immunomodulatory effects by inhibiting the signaling of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes such as PKC and JAK2. This makes it a valuable tool for studying the signaling pathways that are involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide. One of the directions is to study its potential applications in the development of drugs for the treatment of cancer, inflammation, and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with enzymes such as PKC and JAK2. Furthermore, future research can focus on the synthesis of analogs of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-bromo-4-chloropyridine with 3-(4-methyl-1H-pyrazol-1-yl)propylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. After the reaction, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide has been studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes such as protein kinase C (PKC) and Janus kinase 2 (JAK2), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Therefore, this compound has potential applications in the development of drugs for the treatment of cancer, inflammation, and autoimmune diseases.

properties

IUPAC Name

2-bromo-N-[3-(4-methylpyrazol-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-10-8-17-18(9-10)6-2-4-16-13(19)11-3-5-15-12(14)7-11/h3,5,7-9H,2,4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXWMXSQXYDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide

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